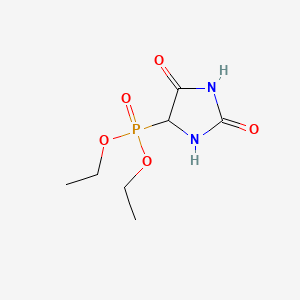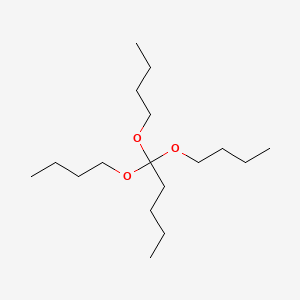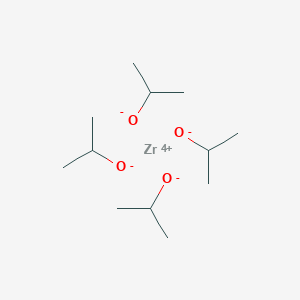
Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate
Vue d'ensemble
Description
Diethyl (2,5-dioxo-4-imidazolidinyl)phosphonate is an organic compound with the molecular formula C7H13N2O5P . It has a molecular weight of 236.16 .
Synthesis Analysis
The synthesis of this compound can be achieved through phosphonate synthesis by substitution or phosphonylation . A two-step procedure involving a transesterification between a diol and diethyl phosphite followed by a palladium-catalyzed coupling of the so-obtained cyclic phosphite with vinyl bromide can yield vinyl phosphonates .Molecular Structure Analysis
The molecule consists of 13 Hydrogen atoms, 7 Carbon atoms, 2 Nitrogen atoms, 5 Oxygen atoms, and 1 Phosphorous atom, making a total of 28 atoms .Applications De Recherche Scientifique
Application Summary
“Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate” is involved in the study of ergothioneine utilization in Burkholderia sp. HME13 . Ergothioneine is a naturally occurring amino acid analog and a strong antioxidant . The study focuses on the identification and characterization of an enzyme that converts 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid and H2O to 3-(2,5-dioxoimidazolidin-4-yl) propionic acid and H2S .
Methods of Application
The enzyme, known as 3-(5-oxo-2-thioxoimidazolidin-4-yl) propionic acid desulfhydrase or ErtC, was derived from Burkholderia sp. HME13 and purified to homogeneity . The study determined ErtC’s kinetic parameters, optimum reaction temperature and pH, stability at varying temperatures and pH, and the effects of various additives on ErtC activity .
Results or Outcomes
The study found that ergothioneine induced the expression of ertC . This suggests that “Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate” could play a role in the ergothioneine utilization pathway in Burkholderia sp. HME13 .
Organic Chemistry
Application Summary
“Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate” is used in the synthesis of 2-amino-3-cyano-4H-chromen-4yl-phosphonates . These compounds are analogues to 2-amino-chromene which have valuable pharmacological and therapeutic properties .
Methods of Application
The synthesis involves a three-component reaction of salicylaldehyde, malononitrile and trialkyl phosphites or diethyl phosphite using imidazole as an organocatalyst .
Results or Outcomes
The reaction yields 2-amino-3-cyano-4H-chromen-4yl phosphonate derivatives . These compounds have been explored for their antioxidant and anticancer activities .
Environmental Science
Application Summary
“Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate” is used in the synthesis of Fe3O4 nanoparticles for the removal of cadmium ions .
Methods of Application
Water-dispersible diethyl-4-(4-amino-5-mercapto-4H-1,2,4-triazol-3-yl)phenyl phosphonate (DEAMTPP)-capped biogenic Fe3O4 magnetic nanocomposites (DEAMTPP@Fe3O4 MNP) are synthesized using Ananas comosus peel pulp extract .
Results or Outcomes
The DEAMTPP@Fe3O4 MNPs show excellent adsorption capacity for Cd(II) ions, with a maximum adsorption capacity of 49.1 mg g−1 . The composite material can be easily recycled without significant loss of removal efficiency .
Propriétés
IUPAC Name |
5-diethoxyphosphorylimidazolidine-2,4-dione | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13N2O5P/c1-3-13-15(12,14-4-2)6-5(10)8-7(11)9-6/h6H,3-4H2,1-2H3,(H2,8,9,10,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PNQYQNIOVAYJJG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOP(=O)(C1C(=O)NC(=O)N1)OCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H13N2O5P | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00393222 | |
| Record name | diethyl 5-hydantoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
236.16 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Diethyl (2,5-dioxoimidazolidin-4-yl)phosphonate | |
CAS RN |
95378-36-2 | |
| Record name | diethyl 5-hydantoylphosphonate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00393222 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
















